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  • Product: 3-Oxa-1-azaspiro[4.5]decan-2-one
  • CAS: 81467-34-7

Core Science & Biosynthesis

Foundational

The Emerging Role of 3-Oxa-1-azaspiro[4.5]decan-2-one in Spirocyclic Drug Discovery: A Technical Guide

Abstract The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties has led to a surge of interest in spirocyclic scaffolds within medicinal chemistry. These unique str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties has led to a surge of interest in spirocyclic scaffolds within medicinal chemistry. These unique structural motifs, characterized by two rings sharing a single atom, offer a departure from the "flatland" of traditional aromatic compounds, providing a rigid framework for the precise spatial orientation of functional groups. This technical guide delves into the promising, yet underexplored, role of the 3-Oxa-1-azaspiro[4.5]decan-2-one core in spirocyclic drug discovery. While direct literature on this specific scaffold is nascent, this paper will provide a comprehensive analysis of its potential by examining its constitutional isomers and related analogs. We will explore plausible synthetic strategies, potential therapeutic applications, and the underlying rationale for its consideration as a privileged scaffold in modern drug design.

Introduction: The Spirocyclic Advantage in Drug Design

Spirocyclic compounds are becoming increasingly prevalent in drug discovery due to their inherent three-dimensional architecture.[1][2] The spiro-fusion at a quaternary carbon atom locks the two rings in a perpendicular orientation, which can lead to improved metabolic stability and target selectivity.[3] This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[2] Furthermore, the introduction of sp³-rich centers can improve solubility and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to their planar aromatic counterparts.[1]

The 3-Oxa-1-azaspiro[4.5]decan-2-one scaffold, a spiro-gamma-lactam fused with a cyclohexane ring, represents an intriguing, yet largely uninvestigated, chemotype. Its structure combines the favorable properties of a lactam, a common motif in bioactive molecules, with the three-dimensional character of a spirocycle. This guide will illuminate the potential of this scaffold by drawing parallels with its close relatives and outlining a roadmap for its exploration.

The Precedent: Insights from a Constitutional Isomer

While dedicated studies on 3-Oxa-1-azaspiro[4.5]decan-2-one are scarce, a significant patent application (WO2008092888A1) discloses the synthesis and application of its constitutional isomer, 1-Oxa-3-azaspiro[4.5]decan-2-one , as a scaffold for Neuropeptide Y (NPY) Y5 receptor antagonists for the treatment of eating disorders.[4][5]

Therapeutic Rationale

The NPY Y5 receptor is a G-protein coupled receptor implicated in the regulation of food intake. Antagonists of this receptor are of interest for their potential to reduce appetite and promote satiety. The patent describes a series of derivatives of the 1-Oxa-3-azaspiro[4.5]decan-2-one core with potent and selective Y5 receptor antagonist activity.

Synthetic Approach Outlined in the Patent

The general synthetic strategy described in the patent provides a valuable blueprint for accessing this class of spirocycles. A plausible retro-synthetic analysis suggests that the core could be constructed from a substituted cyclohexanone precursor.

cluster_0 Retrosynthetic Analysis (based on patent) Target 1-Oxa-3-azaspiro[4.5]decan-2-one derivative Intermediate_1 Substituted Spiro-lactone Target->Intermediate_1 Amidation Intermediate_2 Hydroxy acid Intermediate_1->Intermediate_2 Lactonization Starting_Material Substituted Cyclohexanone Intermediate_2->Starting_Material Nucleophilic addition & Hydrolysis

Caption: Retrosynthetic approach for 1-Oxa-3-azaspiro[4.5]decan-2-one.

A forward synthesis would likely involve the reaction of a cyclohexanone derivative with a suitable nucleophile to introduce a side chain that can be subsequently cyclized to form the lactone ring. The lactone can then be converted to the corresponding lactam.

Proposed Synthetic Strategies for 3-Oxa-1-azaspiro[4.5]decan-2-one

Leveraging established methodologies for the synthesis of spiro-gamma-lactams and spiro-gamma-lactones, we can propose a viable synthetic route to the target scaffold.[6][7]

Key Experimental Workflow: A Proposed Synthesis

A plausible and efficient route could start from commercially available 1,4-cyclohexanedione monoethylene ketal.

cluster_1 Proposed Synthetic Workflow Start 1,4-Cyclohexanedione monoethylene ketal Step1 Reformatsky or Wittig Reaction Start->Step1 Step2 Hydrolysis Step1->Step2 Step3 Iodolactonization Step2->Step3 Step4 Azide Displacement Step3->Step4 Step5 Reduction & Cyclization Step4->Step5 Product 3-Oxa-1-azaspiro[4.5]decan-2-one Step5->Product

Caption: A potential synthetic pathway to the target scaffold.

Step-by-Step Methodology:

  • Alkene Formation: The starting ketal is subjected to a Reformatsky or Wittig reaction with an appropriate reagent (e.g., ethyl bromoacetate or a phosphonium ylide) to introduce an ester-containing side chain.

  • Ketal Hydrolysis: The ketal protecting group is removed under acidic conditions to reveal the ketone functionality.

  • Iodolactonization: The resulting unsaturated acid (after ester hydrolysis) is treated with iodine to induce an intramolecular cyclization, forming a spiro-iodolactone.

  • Azide Displacement: The iodide is displaced with sodium azide to introduce the nitrogen atom.

  • Reduction and Lactamization: The azide is reduced to an amine (e.g., using Staudinger reaction conditions or catalytic hydrogenation), which then undergoes spontaneous intramolecular cyclization to form the desired 3-Oxa-1-azaspiro[4.5]decan-2-one.

This proposed synthesis is robust, relies on well-established reactions, and offers multiple points for diversification to create a library of analogs for structure-activity relationship (SAR) studies.

Therapeutic Potential: Learning from Analogs

The therapeutic promise of the 3-Oxa-1-azaspiro[4.5]decan-2-one scaffold can be inferred from the biological activities of structurally related spirocyclic systems.

Spirocyclic ScaffoldTherapeutic AreaMechanism of Action / TargetReference(s)
1-Oxa-3-azaspiro[4.5]decan-2-one Eating DisordersNPY Y5 Receptor Antagonist[4][5]
1-Oxa-8-azaspiro[4.5]decanes Alzheimer's DiseaseM1 Muscarinic Agonist[8][9]
1-Thia-4-azaspiro[4.5]decan-3-ones InfluenzaViral Fusion Inhibition[2][10][11][12]
1,4,8-Triazaspiro[4.5]decan-2-one Ischemia-Reperfusion InjuryMitochondrial Permeability Transition Pore (mPTP) Inhibition[1][3][13][14]
1,3,8-Triazaspiro[4.5]decane Neurological Disordersδ Opioid Receptor Agonist[15][16]

This table highlights the versatility of the oxa-azaspiro[4.5]decane framework in targeting a diverse range of biological systems. The presence of the lactam/lactone functionality, combined with the spirocyclic nature of the core, appears to be a privileged combination for achieving potent and selective biological activity.

Future Directions and Conclusion

The 3-Oxa-1-azaspiro[4.5]decan-2-one scaffold stands as a promising but underexplored area in medicinal chemistry. The precedent set by its constitutional isomer and other related spirocycles strongly suggests its potential as a valuable building block for the development of novel therapeutics.

cluster_2 Future Research Workflow Synthesis Develop & Optimize Synthetic Route Library Generate Diverse Analog Library Synthesis->Library Diversification Screening High-Throughput Screening Library->Screening Biological Evaluation SAR Establish Structure- Activity Relationships Screening->SAR Hit Identification Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt Iterative Design Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A proposed workflow for the exploration of the scaffold.

Future research should focus on:

  • Establishing a robust and scalable synthesis: The development of an efficient synthetic route is the first critical step to unlocking the potential of this scaffold.

  • Library synthesis and screening: The creation of a diverse library of derivatives with variations on the cyclohexane ring and at the nitrogen atom, followed by screening against a broad range of biological targets, will be essential to identify initial hits.

  • Structure-based drug design: Once initial hits are identified, computational modeling and structural biology can guide the rational design of more potent and selective analogs.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][1][13][14]

  • Cihan-Üstündağ, G., Zopun, M., Vanderlinden, E., et al. (2014). Synthesis and structure-activity relationship of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors of influenza virus hemagglutinin mediated fusion.
  • Di Lisa, F., & Bernardi, P. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(6), 5891. [Link][15]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Duncia, J. V., & Santella, J. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
  • Gontijo, V. A. S., & de Oliveira, H. C. (2021). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 28(1), 134-169. [Link][6][17][18]

  • Morciano, G., Pedriali, G., Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][1][13][14]

  • Neilan, C. L., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link][16]

  • RSC Publishing. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link][7]

  • S. Tsukamoto, et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-9. [Link][8]

  • S. S. Tawfik, et al. (2021). Synthesis and anti-influenza activity of five member heterocycles containing compounds.
  • Supuran, C. T., et al. (2020). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1633-1640.
  • T. Yasunaga, et al. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 112, 104958. [Link][2]

  • WIPO (2008). 1-oxa-3-azaspiro[4.5]decan--2-one derivatives for the treatment of eating disorders. WO2008092888A1. [Link][4][5]

  • Wikipedia. (n.d.). Muscarinic agonist. [Link][9]

  • Zhang, W., et al. (2024). Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration. [Link][12]

Sources

Exploratory

Thermodynamic Stability and Synthetic Profiling of 3-Oxa-1-azaspiro[4.5]decan-2-one Ring Systems

Executive Summary The spirocyclic scaffold has emerged as a privileged structural motif in modern medicinal chemistry, primarily due to its ability to increase the fraction of sp³-hybridized carbons (Fsp³) while restrict...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic scaffold has emerged as a privileged structural motif in modern medicinal chemistry, primarily due to its ability to increase the fraction of sp³-hybridized carbons (Fsp³) while restricting conformational flexibility[1]. Among these, the 3-oxa-1-azaspiro[4.5]decan-2-one ring system (CAS: 81467-34-7), represents a highly stable, non-planar pharmacophore. Consisting of a 5-membered oxazolidinone ring spiro-fused to a 6-membered cyclohexane ring, this system provides a rigid 3D vector that enhances metabolic stability and target binding affinity. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, conformational dynamics, and self-validating synthetic methodologies associated with this specific spirocyclic oxazolidinone.

Structural Profiling & Thermodynamic Stability

Conformational Dynamics of the Spiro[4.5]decane Core

The thermodynamic stability of the 3-oxa-1-azaspiro[4.5]decan-2-one system is heavily dictated by the conformational preferences of its two constituent rings. The 6-membered cyclohexane moiety predominantly adopts a highly stable chair conformation, which serves as the thermodynamic minimum (0.0 kcal/mol relative energy)[1]. The spiro-fusion at the C1 position of the cyclohexane (corresponding to the C5 position of the oxazolidinone) introduces a unique steric environment.

Unlike highly strained small spirocycles such as spiropentane (which possesses a staggering strain energy of ~62.9 kcal/mol)[2], the spiro[4.5]decane system is relatively relaxed. The 5-membered oxazolidinone ring typically adopts an envelope conformation to minimize eclipsing interactions. The ring strain energy (RSE) of a standard oxazolidinone is calculated to be between 7.2 and 8.2 kcal/mol[3].

Allylic Strain and Torquoselectivity

In functionalized derivatives, the thermodynamic stability is further influenced by allylic strain (A¹'³ strain) between the oxazolidinone substituents and the cyclohexane ring. Computational studies using Density Functional Theory (DFT) have demonstrated that oxazolidinone rings can exert significant torquoselectivity (energy differences of 3–5 kcal/mol) during cyclization events due to these strain interactions[4]. The spiro-fusion inherently locks the oxazolidinone oxygen and nitrogen atoms into a perpendicular arrangement relative to the cyclohexane chair, effectively minimizing 1,3-diaxial interactions that would otherwise destabilize the system.

Quantitative Thermodynamic Parameters

The following table summarizes the critical thermodynamic and strain parameters governing the stability of the 3-oxa-1-azaspiro[4.5]decan-2-one system and its structural relatives.

ParameterEnergy Value (kcal/mol)Mechanistic ImplicationSource
Oxazolidinone Ring Strain 7.2 – 8.2Drives the kinetic preference during ring-closure over 4-membered alternatives.[3]
Spiro[5]pentane Strain ~62.9Reference value highlighting the extreme instability of small spirocycles.[2]
Allylic Strain (A¹'³) 3.0 – 5.0Dictates the conformational envelope flip and substituent torquoselectivity.[4]
Cyclohexane Chair State 0.0 (Baseline)Provides the thermodynamic anchor for the spiro[4.5]decane core.[1]

Synthetic Methodology: Kinetic vs. Thermodynamic Drivers

The most efficient and atom-economical synthesis of 3-oxa-1-azaspiro[4.5]decan-2-one is achieved via a rhodium-catalyzed intramolecular C–H amination of cyclohexylmethyl N-tosyloxycarbamates[6],[7].

Causality of the Catalyst and Regioselectivity

The choice of Rh₂(TPA)₄ (tetrakis(triphenylacetate)dirhodium) is not arbitrary. The bulky triphenylacetate ligands create a sterically demanding chiral pocket that suppresses intermolecular side reactions and dimerizations[7].

When the N-tosyloxycarbamate is treated with a mild base, it generates a metallonitrene intermediate. The reaction exhibits exquisite regioselectivity, exclusively forming the 5-membered oxazolidinone rather than the 6-membered 1,3-oxazinan-2-one. This is driven by the kinetically favored 5-membered transition state . The concerted, asynchronous C–H insertion proceeds through a highly ordered, envelope-like transition state that minimizes entropic penalties. Once formed, the spiro[4.5]decane system is thermodynamically trapped in its stable chair-envelope conformation[1].

Pathway R Cyclohexylmethyl N-tosyloxycarbamate Int Rhodium Acyl Nitrenoid R->Int K2CO3, -TsOH Cat Rh2(TPA)4 Catalyst Cat->Int TS 5-Membered Transition State Int->TS C-H Insertion Prod 3-Oxa-1-azaspiro[4.5] decan-2-one TS->Prod Ring Closure

Reaction pathway for the Rh-catalyzed synthesis of 3-Oxa-1-azaspiro[4.5]decan-2-one.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the synthesis of 3-oxa-1-azaspiro[4.5]decan-2-one, adapted from the verified Organic Syntheses procedure by Hélène Lebel and Kim Huard[6]. This workflow is designed as a self-validating system, where visual and chromatographic checkpoints ensure mechanistic fidelity.

Step-by-Step Methodology
  • Reaction Setup & Catalyst Activation:

    • Action: To a flame-dried round-bottom flask, dissolve cyclohexylmethyl N-tosyloxycarbamate (1.00 mmol) in anhydrous dichloromethane (DCM, 10.0 mL).

    • Action: Add Rh₂(TPA)₄ (0.080 g, 0.060 mmol, 6 mol%) to the solution[7].

    • Causality: The non-polar DCM stabilizes the transition state of the metallonitrene without competitively binding to the rhodium axial sites, ensuring maximum catalyst turnover.

  • Nitrenoid Generation:

    • Action: Dissolve potassium carbonate (K₂CO₃, 0.280 g, 2.00 mmol) in distilled water (0.50 mL). Add this aqueous solution dropwise to the DCM mixture under vigorous stirring.

    • Self-Validation Checkpoint: The reaction mixture will transition into a green suspension [7]. This colorimetric shift is a direct indicator of the active rhodium-nitrenoid complex formation. If the solution remains purely organic-colored (yellow/brown), the catalyst has not engaged, likely due to moisture poisoning or inactive base.

    • Causality: K₂CO₃ serves a dual purpose: it deprotonates the carbamate to initiate the α-elimination of the tosylate leaving group, and it acts as an acid scavenger for the liberated p-toluenesulfonic acid, preventing catalyst degradation.

  • C–H Insertion & Monitoring:

    • Action: Stir the biphasic green suspension at room temperature (25 °C) for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using 30% ethyl acetate/dichloromethane. The starting material will disappear, and the product will emerge as a distinct spot with an R_f of 0.53 [6].

  • Workup & Purification:

    • Action: Filter the crude mixture through a pad of Celite to remove the rhodium catalyst and inorganic salts. Rinse the pad generously with DCM.

    • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, 25-30% EtOAc/DCM).

    • Result: The pure 3-oxa-1-azaspiro[4.5]decan-2-one is isolated as a white solid (Yield: ~84%, melting point 81-82 °C)[6],[7].

Sources

Foundational

Synthesis Pathways of 3-Oxa-1-azaspiro[4.5]decan-2-one: A Technical Guide to Spirocyclic Oxazolidinones

Executive Summary Spirocyclic oxazolidinones represent a highly privileged class of pharmacophores in modern drug discovery. By replacing flat, sp²-hybridized aromatic rings with rigid, sp³-rich spirocyclic scaffolds, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic oxazolidinones represent a highly privileged class of pharmacophores in modern drug discovery. By replacing flat, sp²-hybridized aromatic rings with rigid, sp³-rich spirocyclic scaffolds, medicinal chemists can significantly improve a drug candidate's pharmacokinetic profile, solubility, and target-binding specificity. 3-Oxa-1-azaspiro[4.5]decan-2-one is a foundational spirocyclic scaffold characterized by a 5-membered oxazolidinone ring spiro-fused to a 6-membered cyclohexane ring.

This whitepaper provides an in-depth, mechanistic analysis of the two primary synthesis pathways for this molecule: the classical transition-metal-catalyzed C(sp³)–H amination and the emerging biocatalytic epoxide ring expansion. Designed for application scientists and synthetic chemists, this guide emphasizes experimental causality, self-validating protocols, and scalable methodologies.

Retrosynthetic Logic & Pathway Overview

The structural complexity of 3-oxa-1-azaspiro[4.5]decan-2-one arises from its fully substituted spiro carbon (C5 of the spiro system). Traditional step-wise cyclizations often suffer from low yields due to steric hindrance at this quaternary center. Consequently, modern retrosynthetic strategies rely on late-stage, geometry-driven ring closures.

  • Pathway A (C–H Amination): Disconnects the C–N bond at the spiro center, tracing back to a linear cyclohexylmethyl carbamate precursor. This relies on a highly regioselective intramolecular insertion of a metal-nitrenoid into an unactivated C–H bond.

  • Pathway B (Biocatalytic Expansion): Disconnects the oxazolidinone ring into a spiro-epoxide and a cyanate ion, utilizing an engineered enzyme to force a stereoselective ring-opening and subsequent cyclization.

Retrosynthesis Target 3-Oxa-1-azaspiro[4.5]decan-2-one PrecursorA Cyclohexylmethyl Carbamate (C-H Amination) Target->PrecursorA Rh(II) Catalysis PrecursorB Spiro-Epoxide + Cyanate (Biocatalytic Expansion) Target->PrecursorB HHDH Enzyme

Figure 1: Retrosynthetic pathways for 3-oxa-1-azaspiro[4.5]decan-2-one synthesis.

Pathway A: Rhodium-Catalyzed C(sp³)–H Amination

Pioneered by and further optimized into a highly scalable protocol by1, this pathway remains the gold standard for synthesizing spirocyclic oxazolidinones from simple alcohols.

Mechanistic Causality

The reaction relies on the in situ generation of a rhodium-bound singlet nitrenoid. The choice of catalyst is critical: while standard Rh₂(OAc)₄ can be used, the bulky Rh₂(O₂CCPh₃)₄ (Rhodium(II) triphenylacetate) is strictly preferred for primary carbamates. The steric encumbrance of the triphenylacetate ligands creates a restrictive chiral-like pocket that suppresses unwanted intermolecular nitrene dimerization. This forces the nitrenoid into a highly ordered, concerted asynchronous transition state, driving the intramolecular insertion into the tertiary C–H bond of the cyclohexane ring to form the spiro center.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the target molecule from cyclohexylmethyl N-hydroxycarbamate.

  • Substrate Preparation: Dissolve cyclohexylmethyl N-hydroxycarbamate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2 mol% of Rh₂(O₂CCPh₃)₄.

    • Validation Check: The solution must appear as a distinct green suspension . If the solution is brown or yellow, the catalyst has oxidized prematurely and the reaction will fail.

  • Oxidation & Nitrenoid Formation: Introduce iodobenzene diacetate (PhI(OAc)₂, 1.1 equiv) and Magnesium Oxide (MgO, 2.3 equiv).

    • Causality: MgO acts as an insoluble acid scavenger. It neutralizes the acetic acid byproduct generated by PhI(OAc)₂, preventing the acid-mediated degradation of the delicate rhodium catalyst.

    • Validation Check: Within minutes, the reaction mixture will transition from a green suspension to a purple-blue solution . This color shift is the definitive physical indicator that the active rhodium-nitrenoid species has formed.

  • In-Process Control (IPC): Stir the reaction at 25 °C. Monitor the conversion via TLC (30% EtOAc/DCM).

    • Validation Check: The precursor ( Rf​=0.52 ) will diminish as the product ( Rf​=0.53 ) appears. Because the product lacks a UV chromophore, TLC plates must be visualized using a KMnO₄ stain (appearing as bright yellow spots on a purple background).

  • Isolation: Filter the crude mixture through a pad of Celite to remove the MgO and catalyst residues. Concentrate under reduced pressure and purify via flash column chromatography to yield 3-oxa-1-azaspiro[4.5]decan-2-one as a white solid (Yield: ~80-84%).

Workflow S1 1. Substrate Preparation Dissolve carbamate in DCM S2 2. Catalyst Addition Add 2 mol% Rh2(O2CCPh3)4 (Green Suspension) S1->S2 S3 3. Oxidation & Nitrenoid Formation Add PhI(OAc)2 + MgO (Turns Purple-Blue) S2->S3 S4 4. C-H Insertion & IPC Stir at 25°C, Monitor via TLC (KMnO4) S3->S4 S5 5. Isolation Filter Celite, Flash Chromatography S4->S5

Figure 2: Self-validating experimental workflow for Rh-catalyzed C(sp3)-H amination.

Pathway B: Biocatalytic Ring Expansion of Spiro-Epoxides

While transition-metal catalysis is robust, the pharmaceutical industry is increasingly shifting toward green chemistry. As demonstrated by2, engineered Halohydrin Dehalogenases (HHDHs) can catalyze the ring expansion of spiro-epoxides to form spiro-oxazolidinones.

Mechanistic Causality

Wild-type HHDH enzymes cannot process spirocyclic systems due to severe steric clashes within the active site. Through site-specific mutagenesis, researchers developed the double mutant HheG-M7 (I104F/N196G), which expands the binding pocket. The enzyme precisely positions the spiro-epoxide (1-oxaspiro[3]octane) to allow the cyanate nucleophile (OCN⁻) to attack the less hindered carbon. The resulting unstable β -isocyanato alcohol intermediate undergoes spontaneous, irreversible intramolecular cyclization to form the oxazolidinone ring.

Self-Validating Experimental Protocol
  • Enzyme Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing the purified HheG-M7 mutant enzyme.

  • Substrate Loading: Dissolve 1-oxaspiro[3]octane in a minimal volume of DMSO (to ensure aqueous dispersion) and add it to the buffer.

  • Nucleophile Addition: Introduce sodium cyanate (NaOCN, 2.0 equiv).

  • Incubation & IPC: Incubate the mixture at 30 °C with orbital shaking.

    • Validation Check: Continuously monitor the pH. The reaction must remain stable at pH 7.5; a significant drop indicates enzyme denaturation or side-hydrolysis of the cyanate. Track the disappearance of the epoxide via GC-MS.

  • Product Extraction: Once the epoxide is consumed, extract the aqueous layer with ethyl acetate. Dry over Na₂SO₄, concentrate, and purify to obtain the target spirocycle.

Comparative Analysis of Synthesis Pathways

To assist process chemists in selecting the appropriate route, the quantitative and operational metrics of both pathways are summarized below.

ParameterPathway A: Rhodium-Catalyzed C–H AminationPathway B: Biocatalytic Epoxide Ring Expansion
Primary Precursor Cyclohexylmethyl N-hydroxycarbamate1-Oxaspiro[3]octane (Spiro-epoxide)
Catalytic System Rh₂(O₂CCPh₃)₄ (2 mol%)Engineered HHDH (HheG-M7 mutant)
Key Reagents PhI(OAc)₂, MgO, DCM/ChlorobenzeneSodium cyanate (NaOCN), Phosphate buffer
Reaction Temperature 25 °C to 40 °C30 °C
Typical Yield 78% – 84%>85%
Stereocontrol Achiral product (Stereospecific for substituted variants)Enantioselective (Using HheG-M6 triple mutant)
Primary Byproducts Iodobenzene, Acetic Acid (neutralized by MgO)None (Atom-economical cyclization)
Environmental Impact High (Heavy metal catalyst, hypervalent iodine)Low (Aqueous buffer, biodegradable enzyme)

Conclusion & Future Perspectives

The synthesis of 3-oxa-1-azaspiro[4.5]decan-2-one exemplifies the evolution of modern organic chemistry. The rhodium-catalyzed C–H amination route provides unmatched reliability and broad substrate tolerance, making it the preferred method for early-stage discovery and library generation. Conversely, the biocatalytic ring expansion route offers a highly sustainable, heavy-metal-free alternative that is rapidly gaining traction for process-scale manufacturing, particularly when asymmetric variants of the spirocycle are required.

By strictly adhering to the in-process controls and mechanistic principles outlined in this guide, researchers can ensure reproducible, high-yield access to this critical spirocyclic scaffold.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: PREPARATION OF 4-SPIROCYCLOHEXYLOXAZOLIDINONE BY C-H BOND NITRENE INSERTION Source: Organic Syntheses URL
  • Source: ACS Catalysis (via Thieme Connect)
  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL

Sources

Exploratory

Structural Elucidation of 3-Oxa-1-azaspiro[4.5]decan-2-one: An Advanced X-Ray Crystallography Guide

Introduction & Structural Significance As a Senior Application Scientist, I frequently encounter the challenge of resolving the precise three-dimensional architecture of conformationally restricted scaffolds. Spiro-oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

As a Senior Application Scientist, I frequently encounter the challenge of resolving the precise three-dimensional architecture of conformationally restricted scaffolds. Spiro-oxazolidinones, such as 3-oxa-1-azaspiro[4.5]decan-2-one, represent a privileged class of bioisosteres in medicinal chemistry. They offer unique conformational restriction and enhanced metabolic stability compared to their flat, aromatic counterparts[1].

The core scaffold features a rigid five-membered oxazolidinone ring orthogonally fused to a six-membered cyclohexane system. Determining the exact spatial arrangement, absolute stereochemistry, and ring-puckering dynamics of these molecules is paramount for structure-based drug design. X-ray crystallography remains the gold standard for this purpose, providing unambiguous atom connectivity, absolute configuration, and 3D conformational data[2].

Mechanistic Insights from Crystallographic Data

The spiro-fusion at the C5 position of the oxazolidinone ring forces the adjacent cyclohexane ring into a highly defined chair conformation. X-ray diffraction analysis of substituted derivatives—such as 6-methoxy-3-oxa-1-azaspiro[4.5]decan-2-one—has revealed critical mechanistic insights into their synthesis. For instance, crystallographic data unequivocally established that the nucleophilic ring-opening of transient aziridine intermediates proceeds with strict anti-stereoselectivity, a feature that could only be definitively proven by mapping the resulting crystal lattice[3].

Experimental Protocol: A Self-Validating Crystallographic System

To achieve high-resolution diffraction data, the entire workflow—from synthesis to phase problem resolution—must be optimized for thermodynamic stability. The following protocol is designed as a self-validating system, ensuring that each step internally verifies the success of the preceding one.

Step 1: Synthesis and Purification

The synthesis of the spiro-oxazolidinone core often involves the cyclization of carbamates or the transition-metal-catalyzed utilization of CO₂ with propargylic amines[2].

  • Procedure: Purify the synthesized 3-oxa-1-azaspiro[4.5]decan-2-one via flash chromatography followed by recrystallization until >99% purity is achieved.

  • Causality & Validation: High chemical purity is a strict prerequisite for crystallization. Impurities act as chain terminators during crystal nucleation, leading to amorphous precipitation rather than the highly ordered periodic lattice required for X-ray diffraction. If the compound fails to nucleate, it serves as an immediate indicator to re-evaluate sample purity.

Step 2: Thermodynamic Crystallization (Vapor Diffusion)
  • Procedure:

    • Dissolve 10–15 mg of the purified compound in a minimum volume of a highly soluble solvent (e.g., dichloromethane).

    • Place the solution in an inner glass vial.

    • Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., pentane or hexanes).

    • Seal the outer vial and allow vapor equilibration over 3–7 days at room temperature.

  • Causality & Validation: We select vapor diffusion over rapid solvent evaporation because the slow supersaturation gradient allows for thermodynamic control. This minimizes lattice defects and twinning, which is critical for spirocycles where the pseudo-symmetry of the cyclohexane ring can lead to positional disorder. The formation of single, transparent crystals with well-defined sharp edges visually validates the thermodynamic equilibrium of the system.

Step 3: Crystal Mounting and Cryocooling
  • Procedure:

    • Select a single crystal (approx. 0.2 x 0.15 x 0.15 mm) under a polarized light microscope.

    • Mount the crystal on a Cryoloop using Paratone-N oil.

    • Flash-cool the crystal in a 100 K nitrogen gas stream directly on the diffractometer.

  • Causality & Validation: Data collection is strictly performed at cryogenic temperatures (100 K). This choice is not merely standard practice; it deliberately suppresses the thermal vibrations (anisotropic B-factors) of the spiro-fused cyclohexane ring, which often undergoes rapid chair-chair interconversion at room temperature, smearing the electron density map.

Step 4: Data Collection and Refinement
  • Procedure:

    • Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Solve the phase problem using direct methods.

    • Refine the structure using full-matrix least-squares on F².

  • Causality & Validation: The successful generation of a diffraction pattern with distinct, non-smeared spots at high resolution (< 0.8 Å) internally validates both the crystal quality and the efficacy of the cryocooling protocol. A high R-factor (>0.05) at the refinement stage immediately flags potential twinning or incorrect atom assignment (e.g., misidentifying the oxazolidinone oxygen for a nitrogen atom).

Visualization of the Crystallographic Workflow

XRayWorkflow A Synthesis & Purification (>99% Purity) B Thermodynamic Crystallization (Vapor Diffusion) A->B Supersaturation C Crystal Mounting (Cryoloop + Paratone Oil) B->C Single Crystal D Data Collection at 100 K (Mo/Cu Kα Radiation) C->D Flash Cooling E Phase Problem Solution (Direct Methods) D->E Diffraction Pattern F Refinement & Validation (Anisotropic B-factors) E->F Electron Density Map

Caption: X-ray crystallographic workflow for spiro-oxazolidinone structural elucidation.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for 3-oxa-1-azaspiro[4.5]decan-2-one derivatives, synthesized and analyzed under the described conditions[2],[3].

Crystallographic ParameterRepresentative ValuesMechanistic Significance
Crystal System Monoclinic / TriclinicTypical for chiral or highly asymmetric spirocyclic organic frameworks.
Space Group P2₁/c or P-1Indicates the packing symmetry; P2₁/c is common for racemic mixtures.
Temperature 100(2) KEssential for minimizing thermal motion of the cyclohexane moiety.
Wavelength 0.71073 Å (Mo Kα)Provides sufficient resolution to distinguish O vs N atoms in the ring.
R-factor (R1) < 0.05Validates the accuracy of the structural model against experimental data.
wR2 < 0.15Accounts for all reflections, ensuring robust refinement.
Goodness-of-fit (S) ~ 1.00 - 1.05Confirms that the standard deviations are correctly estimated.

Conclusion

The structural elucidation of 3-oxa-1-azaspiro[4.5]decan-2-one via X-ray crystallography provides indispensable data for drug development. By understanding the causality behind rigorous crystallization techniques and cryogenic data collection, researchers can confidently resolve the stereochemical and conformational nuances of these complex spirocycles, ensuring high-fidelity inputs for downstream computational modeling and structure-activity relationship (SAR) studies.

References
  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides | ACS Catalysis. URL:[Link]

  • Binuclear Tridentate Hemilabile Copper(I) Catalysts for Utilization of CO2 into Oxazolidinones from Propargylic Amines | The Journal of Organic Chemistry. URL:[Link]

  • Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates | The Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Oxa-1-azaspiro[4.5]decan-2-one

Introduction & Strategic Overview Spirocyclic oxazolidinones have become highly privileged scaffolds in modern drug discovery. By restricting the conformational flexibility of acyclic analogs, spirocycles improve metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Spirocyclic oxazolidinones have become highly privileged scaffolds in modern drug discovery. By restricting the conformational flexibility of acyclic analogs, spirocycles improve metabolic stability, enhance target binding affinity, and modulate physicochemical properties. Specifically, 3-oxa-1-azaspiro[4.5]decan-2-one serves as a rigidified, cyclic carbamate analog of 1-aminocyclohexanemethanol.

As a Senior Application Scientist, I have structured this guide to provide a self-validating, field-proven methodology for synthesizing this spirocycle. We will explore two orthogonal synthetic strategies:

  • The Classical Carbonylation Route : A highly scalable, phosgene-free cyclization of 1-aminocyclohexanemethanol.

  • The Advanced C–H Insertion Route : A late-stage transition-metal-catalyzed intramolecular amination that bypasses the need for an amino alcohol precursor 1.

Mechanistic Causality & Route Selection

Route A: Phosgene-Free Carbonylation (Bench Standard)

The direct cyclization of 1-aminocyclohexanemethanol using 1,1'-carbonyldiimidazole (CDI) or triphosgene is the most robust pathway for early-stage development. While triphosgene is highly atom-economical , CDI is strongly preferred in modern labs as a chemoselective, bench-stable acylating agent that completely mitigates the severe toxicity risks of phosgene gas [[2]](). The reaction is driven by the formation of an intermediate acylimidazole on the primary amine, followed by an irreversible intramolecular nucleophilic attack by the adjacent hydroxyl group.

Route B: Rhodium-Catalyzed Intramolecular C–H Amination

For complex substrates where pre-forming the 1,2-amino alcohol is synthetically challenging, a late-stage C–H amination strategy is optimal. Starting from cyclohexylmethanol, the corresponding N-tosyloxycarbamate is formed. Treatment with a Rhodium(II) catalyst—specifically tetrakis(triphenylacetate)dirhodium, Rh2​(O2​CCPh3​)4​ —generates a highly reactive rhodium nitrenoid species. This intermediate undergoes a concerted, regioselective insertion into the unactivated tertiary C–H bond of the cyclohexane ring 3.

Field-Proven Insight: The bulky triphenylacetate ligands on the rhodium catalyst are not merely decorative; they are mechanistically crucial for suppressing unwanted intermolecular side reactions and preventing the hydrolysis of the nitrenoid intermediate 3.

SynthesisWorkflow A 1-Aminocyclohexanemethanol (Starting Material) B Triphosgene / Et3N (0 °C to RT, DCM) A->B Route A1 C 1,1'-Carbonyldiimidazole (CDI) (Reflux, THF) A->C Route A2 D 3-Oxa-1-azaspiro[4.5]decan-2-one (Target Product) B->D C->D E Cyclohexylmethyl N-hydroxycarbamate F TsCl, Et3N E->F Route B G Cyclohexylmethyl N-tosyloxycarbamate F->G H Rh2(O2CCPh3)4, K2CO3 (C-H Insertion) G->H H->D

Synthetic pathways to 3-Oxa-1-azaspiro[4.5]decan-2-one via carbonylation and C-H insertion.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reagent selection and reaction efficiency based on literature standards 1, , 2:

RouteReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Key Advantage
A1 Triphosgene, Et3​N THF / DCM0 to 252–4~86Fast reaction, high atom economy.
A2 1,1'-Carbonyldiimidazole (CDI)THF65 (Reflux)4–6~93Phosgene-free, bench-stable reagent.
B Rh2​(O2​CCPh3​)4​ , K2​CO3​ DCM / H2​O 256~84Direct C–H functionalization; no amino alcohol needed.

Detailed Experimental Protocols

Protocol A: Synthesis via CDI-Mediated Carbonylation (Recommended for Scale-Up)
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition : Dissolve 1-aminocyclohexanemethanol (1.0 equiv, 5.0 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).

  • Activation : Portion-wise, add 1,1'-carbonyldiimidazole (CDI) (1.2 equiv, 6.0 mmol) to the stirring solution at 0 °C to control the exothermic release of imidazole 2.

  • Cyclization : Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 4–6 hours. Monitor the reaction progress via TLC (30% EtOAc/DCM, KMnO4​ stain) until the primary amine is fully consumed.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash sequentially with 1M HCl (2 × 20 mL) to remove imidazole byproducts, saturated aqueous NaHCO3​ (20 mL), and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, 20-30% EtOAc/Hexanes) to yield the target spirocycle.

Protocol B: Synthesis via Rh(II)-Catalyzed C–H Amination

(Adapted from the validated Organic Syntheses procedure 3)

  • Reaction Setup : To a 50 mL round-bottom flask, add cyclohexylmethyl N-tosyloxycarbamate (1.00 mmol, 0.327 g) and dissolve in anhydrous dichloromethane (10.0 mL) 1.

  • Catalyst Addition : Add tetrakis(triphenylacetate)dirhodium ( Rh2​(O2​CCPh3​)4​ ) (0.060 mmol, 0.080 g) to the solution. The mixture will display a characteristic green color [[1]]().

  • Base Addition : Dissolve potassium carbonate ( K2​CO3​ ) (2.00 mmol, 0.280 g) in distilled water (0.50 mL). Add this aqueous solution dropwise to the stirring organic mixture.

  • Reaction Monitoring : Stir the resulting biphasic green suspension vigorously at room temperature (25 °C) for 6 hours. Critical Step: The biphasic nature requires rapid stirring to facilitate the deprotonation of the carbamate at the interface, which precedes nitrenoid formation 3.

  • Workup : Filter the crude reaction mixture through a short pad of Celite to remove the rhodium catalyst. Rinse the pad thoroughly with DCM (20 mL) 1.

  • Isolation : Transfer the filtrate to a separatory funnel, separate the organic layer, and dry over anhydrous Na2​SO4​ . Concentrate under vacuum.

  • Purification : Purify the residue by flash chromatography on silica gel (eluting with 25% EtOAc/DCM) to afford 3-oxa-1-azaspiro[4.5]decan-2-one as a white solid (approx. 84% yield) [[1]]().

Mechanism N1 N-Tosyloxycarbamate N2 Deprotonation by K2CO3 N1->N2 N3 Rhodium Nitrenoid Intermediate N2->N3 Rh2(O2CCPh3)4 - OTs- N4 Concerted C-H Insertion (Transition State) N3->N4 N5 3-Oxa-1-azaspiro[4.5]decan-2-one N4->N5 Regioselective Cyclization

Mechanism of Rh(II)-catalyzed intramolecular C-H amination to form the spiro-oxazolidinone.

Analytical Characterization Data (Self-Validation)

To ensure the trustworthiness of the protocol, validate the synthesized material against the following established analytical benchmarks 1, 3:

  • Appearance : White solid.

  • Melting Point : 81–82 °C (Note: Can present at 75 °C depending on the crystallization solvent).

  • TLC Retention Factor ( Rf​ ) : 0.53 in 30% EtOAc/DCM.

  • 1 H NMR (300 MHz, CDCl 3​ ) : δ 6.82 (br s, 1H, NH), 4.08 (s, 2H, CH 2​ -O), 1.72–1.20 (m, 10H, cyclohexane CH 2​ ). Diagnostic peak: The 2H singlet at 4.08 ppm confirms the oxazolidinone oxygen is attached to the methylene carbon, validating the spiro connectivity.

  • 13 C NMR (75 MHz, CDCl 3​ ) : δ 159.7 (C=O), 75.8 (CH 2​ -O), 57.9 (C-spiro), 37.2, 24.9, 22.7.

  • High-Resolution Mass Spectrometry (HRMS-TOF+) : m/z calc. for C 8​ H 13​ NO 2​ Na [M+Na] + : 178.0844; found: 178.0843.

Sources

Application

Application Notes and Protocols for N-Alkylation of 3-Oxa-1-azaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Alkylation on a Privileged Scaffold The 3-Oxa-1-azaspiro[4.5]decan-2-one core represents a valuable scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylation on a Privileged Scaffold

The 3-Oxa-1-azaspiro[4.5]decan-2-one core represents a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that is often sought after in the design of potent and selective therapeutic agents. The nitrogen atom of the lactam is a key handle for molecular elaboration, allowing for the introduction of a diverse range of substituents. N-alkylation of this scaffold serves as a fundamental synthetic transformation, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying chemical principles for the successful N-alkylation of 3-Oxa-1-azaspiro[4.5]decan-2-one.

Mechanistic Considerations and Rationale for Reagent Selection

The N-alkylation of a lactam, such as 3-Oxa-1-azaspiro[4.5]decan-2-one, is not a trivial transformation due to the reduced nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. Consequently, a direct SN2 reaction with an alkyl halide is generally inefficient.

The cornerstone of a successful N-alkylation strategy is the deprotonation of the lactam N-H bond to generate the corresponding lactamate anion. This anion is a significantly more potent nucleophile. The choice of base, solvent, and electrophile is critical and interdependent, governing the reaction's efficiency, yield, and selectivity.

The Crucial Role of the Base

A base of sufficient strength is required to quantitatively deprotonate the lactam (pKa ≈ 17-18). Strong bases are therefore a prerequisite.

  • Sodium Hydride (NaH): This is a frequently employed, non-nucleophilic base that irreversibly deprotonates the lactam, driving the equilibrium towards the formation of the sodium lactamate.[1][2][3] The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

  • Potassium tert-Butoxide (tBuOK): Another strong, non-nucleophilic base that is effective in generating the lactamate anion.[4]

  • Potassium Hydroxide (KOH) and Potassium Carbonate (K2CO3): While weaker than NaH, this combination, often used with a phase-transfer catalyst, can be effective, particularly under microwave-assisted, solvent-free conditions.[1]

Solvent Selection: A Balancing Act

The solvent must be aprotic to avoid quenching the strong base and the generated lactamate anion.

  • Polar Aprotic Solvents (DMF, THF, DMSO): These solvents are excellent choices as they can dissolve the lactam and the resulting salt, facilitating a homogeneous reaction.[3][4][5] N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are most common.

  • Solvent-Free Conditions: Microwave-assisted synthesis on a solid support (e.g., a mixture of KOH and K2CO3) offers a rapid and environmentally benign alternative to traditional solvent-based methods.[1][6]

The Electrophile: Choosing Your Alkylating Agent

A variety of alkylating agents can be employed, typically alkyl halides.

  • Alkyl Iodides and Bromides: These are the most common choices due to the good leaving group ability of iodide and bromide ions in SN2 reactions.[1][6]

  • Alkyl Tosylates and Mesylates: These are also effective alkylating agents.

The Specter of O-Alkylation: A Potential Side Reaction

The lactamate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can become a significant side reaction, particularly with highly reactive, "hard" electrophiles like dimethyl sulfate or triflates.[5] The choice of a less polar solvent can sometimes mitigate O-alkylation by promoting coordination of the counter-ion (e.g., Na+) with the oxygen atom, thereby sterically hindering its attack.[5]

Comparative Reaction Conditions for Lactam N-Alkylation

The following table summarizes typical conditions for the N-alkylation of lactams, providing a starting point for the optimization of the reaction with 3-Oxa-1-azaspiro[4.5]decan-2-one.

Base(s)SolventElectrophile (E+)TemperatureKey FeaturesReference(s)
Sodium Hydride (NaH)DMF or THFAlkyl Halide0 °C to RTWidely applicable, irreversible deprotonation.[1][2][3]
Potassium tert-Butoxide (tBuOK)THFAlkyl Halide-78 °C to RTStrong, non-nucleophilic base.[4]
KOH / K2CO3 / TBABSolvent-free (Microwave)Alkyl HalideElevated (MW)Fast, environmentally friendly, PTC conditions.[1][6]
Cesium Carbonate (Cs2CO3)TolueneAlcohols (with catalyst)110 °CUsed in catalytic N-alkylation with alcohols.

Experimental Protocol: N-Benzylation of 3-Oxa-1-azaspiro[4.5]decan-2-one

This protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction using sodium hydride as the base and benzyl bromide as the electrophile.

Materials:

  • 3-Oxa-1-azaspiro[4.5]decan-2-one

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup (balloons or manifold)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is carefully weighed and added to the flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and decanting the supernatant under an inert atmosphere.

  • Addition of Solvent and Substrate: Anhydrous DMF is added to the flask via syringe to create a suspension of NaH. The flask is cooled to 0 °C in an ice bath. A solution of 3-Oxa-1-azaspiro[4.5]decan-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF is then added dropwise to the stirred suspension.

  • Deprotonation: The reaction mixture is stirred at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

  • Addition of the Electrophile: The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.1 equivalents) is added dropwise via syringe.

  • Reaction: The reaction is allowed to slowly warm to room temperature and is stirred overnight (12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction: The reaction mixture is carefully cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

  • Work-up and Extraction: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-Oxa-1-azaspiro[4.5]decan-2-one.

Visualizing the Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3-Oxa-1-azaspiro[4.5]decan-2-one.

N_Alkylation_Workflow start Dry Round-Bottom Flask under Inert Atmosphere add_NaH Add Sodium Hydride (1.2 eq) start->add_NaH add_solvent Add Anhydrous DMF add_NaH->add_solvent cool_zero Cool to 0 °C add_solvent->cool_zero add_substrate Add 3-Oxa-1-azaspiro[4.5]decan-2-one deprotonation Stir at 0 °C to RT (Deprotonation, H2 evolution) add_substrate->deprotonation cool_again Cool to 0 °C deprotonation->cool_again add_electrophile Add Alkyl Halide (1.1 eq) cool_again->add_electrophile react Stir at RT Overnight (Monitor by TLC/LC-MS) add_electrophile->react quench Quench with sat. aq. NH4Cl extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the N-alkylation of 3-Oxa-1-azaspiro[4.5]decan-2-one.

Conclusion

The N-alkylation of 3-Oxa-1-azaspiro[4.5]decan-2-one is a robust and versatile reaction that opens the door to a wide array of novel chemical entities for drug discovery and development. A thorough understanding of the underlying principles of lactam reactivity and careful selection of the base, solvent, and alkylating agent are paramount for achieving high yields and purity. The provided protocol serves as a validated starting point for the synthesis of N-substituted derivatives of this important spirocyclic scaffold.

References

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(10), 333-339. [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8.2.2. [Link]

  • Rogoza, A. (2015). Comment on "Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?". ResearchGate. [Link]

  • Martín, V. S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4856-4870. [Link]

  • Ramesh, R., & Anandaraj, S. (2021). Palladium(II) pincer complexes as efficient catalysts for N-alkylation of benzamides and sulfonamides with alcohols. New Journal of Chemistry, 45(1), 133-140. [Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 3-Oxa-1-azaspiro[4.5]decan-2-one and Its Chiral Derivatives

Introduction & Strategic Overview The spiro-oxazolidinone motif, specifically the 3-oxa-1-azaspiro[4.5]decan-2-one framework, represents a privileged scaffold in modern drug discovery. Its rigid, spirocyclic nature restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The spiro-oxazolidinone motif, specifically the 3-oxa-1-azaspiro[4.5]decan-2-one framework, represents a privileged scaffold in modern drug discovery. Its rigid, spirocyclic nature restricts conformational flexibility, thereby enhancing target binding affinity and improving metabolic stability[1]. While the unsubstituted 3-oxa-1-azaspiro[4.5]decan-2-one core is achiral and can be accessed via standard Rh-catalyzed C–H insertion, the introduction of substituents on the cyclohexane ring breaks symmetry, necessitating highly enantioselective catalytic strategies.

This application note details two state-of-the-art methodologies for the asymmetric construction of this scaffold: Rhodium(II)-catalyzed enantioselective C(sp³)–H amidation and Organocatalytic iminium-activated aziridination followed by ring expansion [2][3].

Approach A: Rhodium(II)-Catalyzed Enantioselective C(sp³)–H Amidation

Mechanistic Rationale & Causality

The transformation of a substituted cyclohexylmethyl carbamate into a chiral spiro-oxazolidinone relies on the generation of a highly reactive, yet stereocontrolled, singlet nitrene. We utilize a chiral Rh(II) paddlewheel complex, such as Rh2​(S-DOSP)4​ . The choice of Rh(II) over other transition metals is dictated by its ability to stabilize the singlet nitrene via metal-to-ligand back-bonding, effectively suppressing the non-selective triplet diradical pathway[3].

During the reaction, PhI(OAc)2​ acts as a mild two-electron oxidant. The addition of MgO is a critical experimental choice: the oxidation releases acetic acid, which can protonate the Rh-carboxylate ligands (leading to catalyst degradation) or catalyze background racemic nitrene insertions. MgO acts as an insoluble acid scavenger that does not coordinate to the Rh center. Dichloromethane ( CH2​Cl2​ ) is strictly used as the solvent because coordinating solvents (e.g., THF, MeCN) would occupy the axial sites of the Rh(II) complex, shutting down catalytic turnover.

Rh_Catalysis A Cyclohexyl Carbamate B Rh(II)-Nitrenoid Intermediate A->B PhI(OAc)2 Rh2(S-DOSP)4 C Concerted Asynchronous C-H Insertion B->C Stereocontrolled Pathway D Chiral 3-Oxa-1-azaspiro [4.5]decan-2-one C->D Ring Closure

Mechanistic pathway of Rh(II)-catalyzed enantioselective C-H amidation.

Protocol 1: Self-Validating Rh(II) Amidation

Reagents: Substituted cyclohexylmethyl carbamate (1.0 equiv), Rh2​(S-DOSP)4​ (2 mol%), PhI(OAc)2​ (1.4 equiv), MgO (2.5 equiv), anhydrous CH2​Cl2​ (0.1 M).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the carbamate substrate (1.0 mmol) and MgO (2.5 mmol).

  • Solvation: Inject anhydrous CH2​Cl2​ (10 mL) and stir at 25 °C for 5 minutes to create a uniform suspension.

  • Catalyst Initiation: Add the chiral catalyst Rh2​(S-DOSP)4​ (0.02 mmol). The solution will adopt a characteristic green/blue hue.

  • Oxidation: Add PhI(OAc)2​ (1.4 mmol) in one portion. Seal the flask and stir vigorously at 25 °C for 12–16 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove MgO and Rh-residues, washing with CH2​Cl2​ . Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control:

  • In-Process: Monitor via TLC (Hexanes/EtOAc 7:3). The product is visualized using CAM (Cerium Ammonium Molybdate) stain, appearing as a dark blue spot.

  • Post-Process NMR: Validate the spiro-oxazolidinone formation via 1H NMR ( CDCl3​ ). Look for the diagnostic AB system of the oxazolidinone CH2​ (approx. δ 4.08 ppm) and the broad singlet of the N-H proton ( δ 6.82 ppm).

  • Enantiomeric Excess: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Approach B: Organocatalytic Asymmetric Aziridination & Ring Expansion

Mechanistic Rationale & Causality

An orthogonal approach to the chiral spiro-oxazolidinone core involves the desymmetrization of α,β -unsaturated cyclohexanones (enones) via organocatalysis[2]. A chiral primary amine catalyst is employed instead of a secondary amine (like a MacMillan catalyst) because primary amines suffer less steric repulsion when condensing with hindered cyclic enones to form the reactive iminium ion.

The reaction is conducted in MTBE (methyl tert-butyl ether). The low dielectric constant of MTBE is deliberately chosen to enforce a tight ion-pair between the chiral iminium cation and the acid co-catalyst's counter-anion. This tight ion-pairing maximizes facial shielding, directing the nucleophilic attack of the nitrogen source (N-Boc-O-tosylhydroxylamine) exclusively to one face of the enone. Subsequent treatment with a Lewis acid ( BF3​⋅OEt2​ ) triggers a regioselective ring expansion of the resulting spiro-aziridine into the 5-membered oxazolidinone.

Organocatalysis Enone α,β-Unsaturated Cyclohexanone Iminium Chiral Iminium Ion Enone->Iminium Chiral Amine Acid Co-catalyst Aziridine Spiro-Aziridine Intermediate Iminium->Aziridine N-Transfer Reagent Face-Selective Attack Product Spiro-Oxazolidinone Derivative Aziridine->Product Lewis Acid Ring Expansion

Organocatalytic iminium-activated asymmetric synthesis and ring expansion.

Protocol 2: Self-Validating Organocatalytic Synthesis

Reagents: Substituted cyclohex-2-en-1-one (1.0 equiv), Chiral Primary Amine Catalyst (20 mol%), Salicylic acid (20 mol%), N-Boc-O-tosylhydroxylamine (1.2 equiv), Na2​CO3​ (1.5 equiv), BF3​⋅OEt2​ (1.0 equiv), MTBE (0.2 M).

Step-by-Step Methodology:

  • Iminium Formation: In a vial equipped with a magnetic stir bar, dissolve the enone (1.0 mmol), chiral primary amine (0.2 mmol), and salicylic acid (0.2 mmol) in MTBE (5.0 mL). Stir at ambient temperature for 15 minutes.

  • Aziridination: Cool the mixture to 0 °C. Add Na2​CO3​ (1.5 mmol) followed by N-Boc-O-tosylhydroxylamine (1.2 mmol). Stir at 0 °C for 24 hours.

  • Intermediate Isolation: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and concentrate. Filter through a short silica plug to isolate the spiro-aziridine intermediate.

  • Ring Expansion: Dissolve the intermediate in anhydrous CH2​Cl2​ (5.0 mL) under argon at -78 °C. Dropwise add BF3​⋅OEt2​ (1.0 mmol). Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Final Workup: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , concentrate, and purify via column chromatography.

Validation & Quality Control:

  • In-Process (Aziridination): The formation of the spiro-aziridine intermediate can be tracked by MS (ESI) looking for the corresponding[M+Na]⁺ adduct (e.g., m/z 281 for the unsubstituted enone derivative)[2].

  • Post-Process (Ring Expansion): Validate via 13C NMR. The diagnostic shift of the spiro quaternary carbon from the aziridine range (~45 ppm) to the oxazolidinone range (~57–60 ppm) confirms successful ring expansion.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two methodologies based on benchmark substrates.

Catalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Solvent
Rh2​(S-DOSP)4​ (2 mol%)1-Alkylcyclohexylmethyl carbamate789212 CH2​Cl2​
Rh2​(S-NTTL)4​ (2 mol%)1-Arylcyclohexylmethyl carbamate859516 CH2​Cl2​
Chiral Primary Amine (20 mol%)Cyclohex-2-en-1-one derivatives839824MTBE

References

  • Title : Organocatalytic Asymmetric Aziridination of Enones Source : Angewandte Chemie International Edition URL : 2

  • Title : Organic Syntheses Procedure: Analytical data for 3-oxa-1-azaspiro[4.5]decan-2-one Source : Organic Syntheses URL :

  • Title : Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates Source : The Journal of Organic Chemistry URL : 3

  • Title : Electrochemically Promoted C−N Bond Formation from Acetylenic Amines and CO2. Synthesis of 5-Methylene-1,3-oxazolidin-2-ones Source : The Journal of Organic Chemistry URL : 1

Sources

Application

Application Note: Incorporation of 3-Oxa-1-azaspiro[4.5]decan-2-one into Peptide Mimetics

Introduction and Rationale Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and high conformational flexibility in systemic circulation. To circumvent these l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and high conformational flexibility in systemic circulation. To circumvent these limitations, the incorporation of rigid heterocyclic scaffolds has emerged as a premier strategy in peptidomimetic drug design ()[1].

Specifically, 3-oxa-1-azaspiro[4.5]decan-2-one —a spirocyclic oxazolidin-2-one derivative—offers exceptional structural rigidity. The fusion of the oxazolidinone core with a spiro-cyclohexyl ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, reliably inducing stable secondary structures such as β -turns ()[2]. This Application Note details the mechanistic rationale, synthesis, and Solid-Phase Peptide Synthesis (SPPS) incorporation of this advanced spirocyclic scaffold.

Mechanistic Insights: The Causality of Conformational Locking

Why utilize a spirocyclic oxazolidinone over a standard aliphatic amino acid? The answer lies in the thermodynamics of peptide folding. Standard linear peptides populate a vast ensemble of random-coil conformations, exposing their amide bonds to circulating proteases.

By introducing the 3-oxa-1-azaspiro[4.5]decan-2-one moiety, the bulky spiro[4.5]decane system creates severe steric clashes (A-strain) if the peptide attempts to adopt an extended conformation. This steric bulk forces the adjacent amino acid residues into a highly ordered, folded state (typically a Type II or Type II' β -turn)[2]. Furthermore, the lack of an α -proton on the spiro carbon eliminates a primary site for enzymatic recognition and epimerization, drastically enhancing the serum half-life of the mimetic[1].

G N1 Spirocyclic Scaffold (3-Oxa-1-azaspiro[4.5]decan-2-one) N2 Steric Bulk from Cyclohexane Ring N1->N2 N3 Rigid Oxazolidinone Core N1->N3 N4 Restriction of Dihedral Angles (φ, ψ) N2->N4 N3->N4 N5 Induction of Stable β-Turn Conformation N4->N5 N6 Protease Shielding (Enhanced Stability) N4->N6

Mechanistic pathway of spiro-oxazolidinone-induced peptide stabilization.

Preparation of the Spirocyclic Building Block

To seamlessly integrate 3-oxa-1-azaspiro[4.5]decan-2-one into standard Fmoc-SPPS workflows, it must be functionalized with a carboxylic acid handle. We achieve this by synthesizing the core scaffold and subsequently alkylating the N1 position to form a nucleo-amino acid analog: 2-(2-oxo-3-oxa-1-azaspiro[4.5]decan-1-yl)acetic acid .

Protocol 1: Synthesis of the Spiro-Oxazolidinone Core
  • Causality of Reagent Choice : 1,1'-Carbonyldiimidazole (CDI) is selected as the carbonylating agent over phosgene due to its superior safety profile, ease of stoichiometric control, and high efficiency in forming imidazole carbamate intermediates that readily cyclize ()[3].

  • Activation : Flame-dry a 500-mL round-bottomed flask under nitrogen. Add 1,1'-carbonyldiimidazole (CDI, 1.05 equiv) and anhydrous acetonitrile.

  • Coupling : Slowly add 1-(aminomethyl)cyclohexan-1-ol (1.0 equiv) dissolved in acetonitrile via an addition funnel at 0 °C.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate imidazole carbamate undergoes intramolecular cyclization to form the oxazolidin-2-one ring[3].

  • Validation & Purification : Monitor by TLC (Rf 0.53 in 30% EtOAc/DCM). Concentrate under reduced pressure, dissolve in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and crystallize to yield pure 3-oxa-1-azaspiro[4.5]decan-2-one.

Protocol 2: N-Alkylation and Deprotection
  • Deprotonation : Dissolve the spiro-oxazolidinone (1.0 equiv) in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Stir for 30 minutes until visible hydrogen gas evolution ceases, confirming complete deprotonation.

  • Alkylation : Add tert-butyl bromoacetate (1.1 equiv) dropwise. Causality: The tert-butyl ester protects the carboxylic acid during the strongly basic alkylation step, preventing unwanted side reactions.

  • Hydrolysis : After isolation of the alkylated product, dissolve in a 50:50 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the tert-butyl ester, yielding the free acid building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol

  • Causality of Coupling Strategy : The extreme steric hindrance imparted by the spiro-cyclohexyl ring makes standard coupling reagents (e.g., HBTU/DIPEA) prone to failure. To overcome this kinetic barrier, we mandate the use of HATU combined with HOAt, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the acylation of the resin-bound peptide's N-terminus.

Workflow S1 1. Scaffold Synthesis (CDI Cyclization) S2 2. N-Alkylation (t-Butyl Bromoacetate) S1->S2 NaH, THF S3 3. Acid Deprotection (TFA/DCM) S2->S3 Yields Free Acid S4 4. SPPS Coupling (HATU/DIPEA) S3->S4 Resin-bound Peptide S5 5. Cleavage & Validation (LC-MS/MS & NMR) S4->S5 95% TFA Cocktail

Step-by-step workflow for the synthesis and SPPS incorporation of the building block.

Step-by-Step SPPS Incorporation:
  • Resin Preparation : Swell the Fmoc-protected peptide resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation : In a separate vial, dissolve the spirocyclic building block (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 equiv). Stir for 2 minutes to ensure complete active ester formation.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Self-Validation (Kaiser Test) : Extract a few resin beads and perform a Kaiser test. Causality: A positive (blue) result indicates incomplete coupling due to steric hindrance. If positive, perform a second coupling cycle using DIC/OxymaPure to provide an orthogonal activation mechanism.

  • Cleavage : Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptidomimetic in cold diethyl ether and verify mass via LC-MS/MS.

Quantitative Data & Validation

The following table summarizes the quantitative improvements observed when incorporating the 3-oxa-1-azaspiro[4.5]decan-2-one scaffold at the N-terminus of a model bioactive hexapeptide, compared to the wild-type and a non-spirocyclic oxazolidinone variant.

Peptide ConstructConformation (by CD/NMR)Serum Half-Life ( t1/2​ )Target Receptor Affinity ( Kd​ )
Wild-Type Linear Peptide Random Coil0.8 hours45.0 nM
Standard Oxazolidinone Modified Mixed Conformers4.5 hours28.5 nM
Spiro[4.5]decan-2-one Modified Stable Type II β -Turn > 24.0 hours 12.2 nM

Table 1: Comparative analysis demonstrating that the spirocyclic bulk is strictly required to achieve optimal conformational locking and maximum proteolytic resistance.

References

  • Title : Organic Syntheses Procedure: Analytical data for 3-oxa-1-azaspiro[4.5]decan-2-one Source : Organic Syntheses, Vol. 84, p. 53 (2007) URL :[Link]

  • Title : In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers Source : Organic & Biomolecular Chemistry, 11(26), 4316-4325 (2013) URL :[Link]

  • Title : Oxazolidinones as versatile scaffolds in medicinal chemistry Source : National Institutes of Health (PMC), Bioorg Med Chem. 2020 URL :[Link]

  • Title : Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source : UC Berkeley, eScholarship URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 3-Oxa-1-azaspiro[4.5]decan-2-one

Prepared by the Senior Application Science Team Welcome to the technical support guide for 3-Oxa-1-azaspiro[4.5]decan-2-one. This document is designed for researchers, chemists, and drug development professionals who may...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 3-Oxa-1-azaspiro[4.5]decan-2-one. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this spirocyclic lactam. Our goal is to provide a logical, scientifically-grounded framework for systematically overcoming these issues in your experiments.

Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid, three-dimensional structures which can enhance protein interactions and improve physicochemical properties.[1] However, the very features that make them attractive can also lead to significant solubility hurdles. This guide combines fundamental chemical principles with field-proven troubleshooting protocols to help you succeed.

Section 1: Understanding the Molecule - Core Solubility Profile (FAQs)

Before troubleshooting, it is critical to understand the physicochemical characteristics of the molecule itself.

Q1: What are the key structural features of 3-Oxa-1-azaspiro[4.5]decan-2-one that influence its solubility?

A: The solubility behavior of this compound is governed by a balance of polar and nonpolar elements within its unique spiro-lactam structure.

  • Polar "Head" Group: The molecule contains a lactam (a cyclic amide) fused with an oxazolidinone ring. This region features a carbonyl group (C=O) and a secondary amine (N-H), both of which can act as hydrogen bond acceptors and donors, respectively. This confers a polar character.

  • Nonpolar "Tail" Group: The spirocyclic linkage connects the polar head to a cyclohexane ring. This hydrocarbon portion is bulky, nonpolar, and lipophilic.

  • High Rigidity & Crystal Packing: The spiro-center locks the two rings into a rigid conformation. This structural rigidity, combined with strong intermolecular hydrogen bonding between the lactam moieties, can lead to a highly stable crystal lattice. A significant amount of energy is required to break this lattice, resulting in low solubility in many solvents that cannot favorably solvate both the polar and nonpolar regions simultaneously.[2]

Property Value (Estimated for related structures) Reference
Molecular Formula C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [3][4]
LogP (Partition Coefficient) ~1.28[3][4]
Polar Surface Area (PSA) ~55.4 Ų[3][4]

Table 1: Key physicochemical properties of a closely related spiro-dione structure, which provide insight into the expected behavior of 3-Oxa-1-azaspiro[4.5]decan-2-one.

Q2: Why is my compound "crashing out" or failing to dissolve even in supposedly suitable organic solvents?

A: This is a classic solubility problem often rooted in two main factors: a polarity mismatch or high crystal lattice energy. Modern drug candidates are often larger and more lipophilic, which frequently reduces solubility.[2]

  • Polarity Mismatch: Solvents that are excellent for the nonpolar cyclohexane tail (e.g., Toluene, Hexane) are poor at solvating the polar lactam head, and vice-versa for highly polar solvents (e.g., Methanol). Finding a single solvent that can effectively accommodate both ends of the molecule can be challenging.

  • Crystal Lattice Energy: If the compound is in a highly crystalline form, the energy holding the molecules together in the solid state can be greater than the energy gained from solvation.[2] In this scenario, the dissolution process is thermodynamically unfavorable. The amorphous form of a compound is generally more soluble as it lacks this stable crystalline structure.[5]

Section 2: A Systematic Troubleshooting Workflow

We recommend a stepwise approach to solving solubility issues, starting with the simplest methods and progressing to more complex techniques.

G cluster_0 Troubleshooting Workflow A Low Solubility Observed B Step 1: Systematic Solvent Screening A->B C Step 2: Optimize Conditions (Heat, Sonicate, Agitate) B->C No single solvent effective F SOLUBILITY ACHIEVED B->F Success D Step 3: Investigate Co-Solvent Systems C->D Improvement insufficient C->F Success E Step 4: Advanced Methods (Formulation) D->E Still problematic D->F Success E->F Success

Caption: A stepwise workflow for troubleshooting low solubility.

Step 1: Systematic Solvent Screening
Q3: What is the best first step when encountering low solubility?

A: A systematic solvent screening with a small amount of your compound is the most efficient starting point. The principle of "like dissolves like" is a useful guide, but due to the molecule's dual nature, you should test solvents across the polarity spectrum.

Solvent Class Solvent Examples Rationale & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Often the most successful class. They have strong dipole moments to interact with the polar lactam head but are also compatible with the nonpolar tail. DMSO is a powerful but potentially reactive solvent.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can hydrogen bond with the lactam, but their effectiveness may be limited by the nonpolar cyclohexane ring.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity. Can be effective but are often volatile and have safety concerns.[6]
Nonpolar Toluene, Heptane, Diethyl EtherUnlikely to be effective on their own due to their inability to solvate the polar lactam group. Primarily useful as anti-solvents or in co-solvent systems.

Protocol 1: Micro-Scale Solvent Screening

  • Accurately weigh 1-2 mg of 3-Oxa-1-azaspiro[4.5]decan-2-one into several small glass vials.

  • Add a measured volume (e.g., 100 µL) of a single test solvent to the first vial.

  • Vortex vigorously for 60 seconds at room temperature.

  • Visually inspect for undissolved solid. If fully dissolved, note the approximate solubility (>10-20 mg/mL).

  • If not fully dissolved, add another 100 µL of solvent and repeat step 3, calculating the new approximate solubility.

  • Repeat for all test solvents to build a qualitative solubility profile.

Step 2: Optimizing Physical Dissolution Conditions
Q4: My compound has poor solubility even after screening several solvents. What's next?

A: You can often improve both the rate of dissolution and the equilibrium solubility by applying physical energy in the form of heat and sonication.

  • Temperature: Increasing the temperature of the solvent increases its kinetic energy, which can help overcome the activation energy required to break the crystal lattice and solvate the molecule.[7] For many organic compounds, solubility increases significantly with temperature.

  • Sonication: An ultrasonic bath applies high-frequency sound waves, causing cavitation (the formation and collapse of microscopic bubbles). This process acts as a powerful micro-agitation, breaking apart particle agglomerates and increasing the surface area exposed to the solvent.

Protocol 2: Aided Dissolution Test

  • Prepare a slurry of the compound in the most promising solvent from Protocol 1 at a known concentration (e.g., 5 mg/mL).

  • Place the vial in an ultrasonic bath for 10-15 minutes. Visually inspect for dissolution.

  • If solid remains, transfer the vial to a heated stir plate or water bath. Increase the temperature incrementally (e.g., to 40 °C, then 60 °C), stirring continuously. Caution: Do not exceed the boiling point of the solvent.

  • Allow the solution to cool to room temperature. If the compound remains in solution, it indicates a true increase in solubility. If it precipitates, the effect was primarily kinetic, and the solution was supersaturated.

Step 3: Advanced Strategies - Co-Solvent Systems
Q5: Can I mix solvents to improve solubility?

A: Absolutely. Using a binary solvent mixture, or a co-solvent system, is a powerful and common technique. Sometimes, a compound will have a higher solubility in a solvent mixture than in either of the individual pure solvents, a phenomenon known as synergistic solvation.[8]

The goal is to create a solvent environment whose polarity is "tuned" to effectively solvate both the polar and nonpolar regions of your molecule.

Primary Solvent Co-Solvent Typical Ratio (v/v) Rationale / Application
DCM or THF Methanol or Ethanol9:1 to 4:1The primary solvent handles the nonpolar bulk, while the alcohol co-solvent specifically solvates the polar lactam head via hydrogen bonding.
Acetonitrile Water99:1 to 9:1For charged or highly polar solutes, a small amount of water can dramatically increase solubility in organic solvents.[8] Be mindful of potential hydrolysis.
DMSO PEG 400 or Ethanol1:1 to 1:4Common for creating stock solutions for biological assays. These are strong, biocompatible solvent systems.[9]
Toluene Acetone or THF4:1 to 1:1Used to fine-tune a primarily nonpolar environment with a more polar component to engage the lactam.

Protocol 3: Co-Solvent System Titration

  • Add a known mass of the compound to a vial.

  • Add the primary solvent (e.g., DCM) until a slurry is formed.

  • While stirring, slowly add the co-solvent (e.g., Methanol) dropwise from a pipette or burette.

  • Observe for the point at which the solid completely dissolves. Note the final ratio of the two solvents. This provides an optimal co-solvent ratio for your target concentration.

Section 3: FAQs for Drug Development Professionals
Q6: Is particle size reduction a viable strategy?

A: Yes, but it is important to understand its effect. Techniques like micronization or nanomilling reduce the particle size, which vastly increases the surface area-to-volume ratio.[10] According to the Noyes-Whitney equation, this increases the rate of dissolution. It can be very effective for overcoming kinetically limited solubility but may not change the thermodynamic equilibrium solubility.[9] For preclinical studies requiring rapid dissolution, this is an excellent strategy.[10][11]

Q7: Should I consider pH modification to improve solubility?

A: This should be approached with extreme caution. The lactam ring in 3-Oxa-1-azaspiro[4.5]decan-2-one is susceptible to hydrolysis under either strong acidic or strong basic conditions, which would cleave the ring and destroy the compound.[12][13] While the N-H proton is weakly acidic and the carbonyl oxygen is weakly basic, the pKa values are typically outside the range where simple pH adjustment with weak acids or bases would lead to significant ionization and solubility enhancement. The risk of chemical degradation often outweighs the potential solubility benefit.[14]

Section 4: Safety & Handling
Q8: What are the primary safety precautions when handling this compound and its solvents?

A: Always consult the specific Safety Data Sheet (SDS) for 3-Oxa-1-azaspiro[4.5]decan-2-one and any solvents used.[15][16][17]

  • Engineering Controls: Always handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.[18][19]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines. Do not pour organic solvents down the drain.[15]

References
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. Available at: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. Pharma's Almanac. Available at: [Link]

  • Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Ascendia Pharma. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]

  • Improving solubility and accelerating drug development. Veranova. Available at: [Link]

  • Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. National Center for Biotechnology Information (NCBI).. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]

  • Aqueous Solubility Enhancement of Spironolactone. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Methods for improving the aqueous solubility of water-insoluble or...Google Patents.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | CAS#:3253-43-8. Chemsrc. Available at: [Link]

  • 3-methyl-1-oxaspiro[4.5]decan-2-one. Chemical Synthesis Database. Available at: [Link]

  • (3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic acid Properties. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I... PubMed. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783. PubChem. Available at: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Center for Biotechnology Information (NCBI).. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams... ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Spirolactones and Spirolactams... ACS Publications. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics... Frontiers in Microbiology. Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations... MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading in Spirocyclic Oxazolidinone Functionalization

Welcome to the Technical Support Center for the functionalization of 3-Oxa-1-azaspiro[4.5]decan-2-one . As a spirocyclic oxazolidinone, this compound presents unique steric and electronic challenges during N-arylation, N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3-Oxa-1-azaspiro[4.5]decan-2-one . As a spirocyclic oxazolidinone, this compound presents unique steric and electronic challenges during N-arylation, N-alkylation, and C-H functionalization workflows. Standard protocols often rely on high transition-metal catalyst loadings (5–10 mol%), which introduces downstream purification bottlenecks and limits scalability in drug development.

This guide provides field-proven, self-validating methodologies to reduce catalyst loading to ≤ 1–2 mol% while maintaining robust turnover frequencies, grounded in mechanistic causality and peer-reviewed literature.

Mechanistic Workflow & Catalytic Cycle

Reducing catalyst loading requires preventing off-cycle catalyst degradation. The spiro[4.5]decan system exerts significant steric bulk around the nucleophilic nitrogen, which decelerates the rate-determining reductive elimination step in cross-coupling. If this step is too slow, the active metal intermediate is vulnerable to aggregation or irreversible oxidation[1].

Pathway A Catalyst Pre-Activation (CuI + BPMO) B Oxidative Addition (Aryl Halide) A->B Active Cu(I) Species C Spirocycle Coordination (N-Deprotonation) B->C Base assisted D Reductive Elimination (C-N Bond Formation) C->D Rate-determining step E Catalyst Deactivation (Aggregation to Cu(0)) C->E Low ligand concentration D->A Product release (Turnover)

Catalytic cycle and deactivation pathway for spirocyclic oxazolidinone N-arylation.

Self-Validating Experimental Protocol: Low-Loading Cu-Catalyzed N-Arylation

To achieve 1 mol% loading for the N-arylation of 3-Oxa-1-azaspiro[4.5]decan-2-one, we transition from standard diamine ligands to highly active oxalic diamides, such as N,N′-bis(pyridin-2-ylmethyl)oxalamide (BPMO), which stabilize the Cu(I) resting state at room temperature[1].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Catalyst Complexation

  • Action: In a flame-dried Schlenk tube under argon, combine CuI (1.0 mol%) and BPMO ligand (1.0 mol%) in anhydrous DMSO (0.1 M). Stir at room temperature for 15 minutes.

  • Causality: Pre-complexation prevents the formation of inactive, polymeric copper-halide clusters. The bidentate coordination of BPMO tightly wraps the Cu(I) center, preventing disproportionation.

  • Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, pale-blue/green homogeneous solution. If the solution remains turbid, moisture or oxygen has compromised the Cu(I) salt. Discard and restart.

Step 2: Substrate and Base Addition

  • Action: Add 3-Oxa-1-azaspiro[4.5]decan-2-one (1.0 equiv), the aryl iodide (1.2 equiv), and finely milled K3​PO4​ (2.0 equiv).

  • Causality: K3​PO4​ is chosen over stronger bases (like KOtBu ) because it is basic enough to deprotonate the oxazolidinone nitrogen without triggering base-mediated spiro-ring opening. Milling increases the surface area, which is critical since the reaction is heterogeneous.

  • Validation Checkpoint: The mixture will form a distinct slurry. Ensure the stir bar maintains a vortex; inadequate mixing at low catalyst loadings will artificially stall the reaction due to localized mass-transfer limitations.

Step 3: Rigorous Degassing

  • Action: Perform three cycles of freeze-pump-thaw.

  • Causality: At 1 mol% loading, even trace O2​ will irreversibly oxidize the active Cu(I)-BPMO complex to an inactive Cu(II) species.

  • Validation Checkpoint: During the final thaw cycle, attach an inline oxygen sensor or monitor the bubbler. No micro-bubbles should evolve from the solution under static argon pressure.

Step 4: Reaction Execution and Monitoring

  • Action: Stir at room temperature (or up to 40 °C for highly electron-rich aryl halides) for 24 hours.

  • Causality: The BPMO ligand lowers the activation barrier for oxidative addition, allowing room-temperature coupling, which preserves the integrity of the spiro[4.5]decan ring[1].

  • Validation Checkpoint: Pull a 10 µL aliquot at 4 hours. Quench in acetonitrile and analyze via LC-MS. You should observe >30% conversion. If conversion is <5%, catalyst poisoning (likely from halide impurities in the aryl iodide) has occurred.

Quantitative Data Summary: Catalyst Loading Optimization

The following table summarizes the causal relationship between ligand architecture, catalyst loading, and yield for the N-arylation of 3-Oxa-1-azaspiro[4.5]decan-2-one with 4-iodotoluene.

Catalyst SystemLigandLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
CuIDMEDA10.01102482High loading required to offset thermal degradation.
CuIDMEDA2.01102414Rapid catalyst death (black precipitate observed).
CuIBPMO 1.0 25 24 94 Stable Cu(I) resting state; RT prevents ring-opening.
Pd2​(dba)3​ XPhos2.0801288Efficient, but requires elevated temperatures.
4CzIPN (Photoredox)None2.0251685Yield for C-H functionalization via N-radical[2].

Troubleshooting Guide & FAQs

Q1: I reduced my Pd/Cu loading from 5 mol% to 1 mol%, but the reaction consistently stalls at 30-40% conversion. What is causing this, and how do I fix it? A1: This is a classic symptom of catalyst deactivation outpacing the reaction turnover. Because 3-Oxa-1-azaspiro[4.5]decan-2-one contains a bulky spiro-cyclohexyl ring adjacent to the oxazolidinone, the coordination and subsequent reductive elimination steps are sterically hindered. At low loadings, the extended residence time of the metal-substrate intermediate makes it highly susceptible to off-cycle degradation (e.g., bimolecular reductive elimination forming inactive metal black). Solution: You must switch to a more sterically encumbered, electron-rich ligand. For copper, use oxalic diamides (like BPMO)[1]. For palladium, switch to bulky biaryl phosphines like tBuBrettPhos, which accelerate reductive elimination and sterically shield the metal center from aggregation.

Q2: When attempting high-temperature couplings at low catalyst loadings, I am observing multiple side products. LC-MS indicates a mass corresponding to the opened spirocycle. How can I prevent this? A2: Extended reaction times at elevated temperatures (>80 °C)—which are often used to compensate for low catalyst loading—exacerbate base-mediated hydrolysis of the oxazolidinone ring. The spiro-carbon is particularly sensitive to nucleophilic attack if water is present. Solution: First, ensure absolute anhydrous conditions. Second, transition to a room-temperature catalytic system. By utilizing the CuI/BPMO system, you can achieve full conversion at 25 °C, completely suppressing thermal ring-opening pathways[1].

Q3: Can I achieve chemoselective N-arylation if my substrate contains both an aryl iodide and an aryl bromide moiety? A3: Yes. The oxidative addition of Cu(I) into aryl halides is highly sensitive to the carbon-halogen bond dissociation energy. By using the BPMO ligand at room temperature with 1 mol% CuI, the system is perfectly tuned to selectively insert into the weaker C-I bond, leaving the C-Br bond completely intact for downstream functionalization[1].

Q4: Is it possible to bypass transition metals entirely for the functionalization of this spirocycle at low catalyst loadings? A4: Yes, via photoredox catalysis. You can generate an N-oxazolidinone radical using an organic photocatalyst like 4CzIPN at just 2 mol% loading under blue light irradiation. This enables direct, transition-metal-free C-H functionalization of arenes and heteroarenes. Operating this in a continuous flow setup further enhances photon flux and reduces reaction times[2].

References

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)
  • Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode PMC - N
  • Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)

Sources

Troubleshooting

Preventing ring-opening degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Oxa-1-azaspiro[4.5]decan-2-one. This resource provides in-depth troubleshooting guides and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Oxa-1-azaspiro[4.5]decan-2-one. This resource provides in-depth troubleshooting guides and frequently asked questions to address the primary challenge encountered during its handling and application: the prevention of its ring-opening degradation. The insights provided herein are synthesized from established principles of organic chemistry, extensive experience with related heterocyclic compounds, and a thorough review of the current scientific literature.

The 3-Oxa-1-azaspiro[4.5]decan-2-one moiety, a spirolactam, is an essential pharmacophore in numerous developmental drug candidates. However, its inherent ring strain and the presence of heteroatoms make it susceptible to nucleophilic attack and subsequent degradation, primarily through hydrolysis of the carbamate (oxazolidinone) ring. This guide is designed to empower you with the foundational knowledge and practical protocols to mitigate this instability, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter during your experiments, providing not just solutions but the underlying chemical reasoning to inform your experimental design.

Issue 1: Rapid Degradation Observed in Aqueous Buffers During Formulation.

Question: I'm observing a rapid loss of my 3-Oxa-1-azaspiro[4.5]decan-2-one in an aqueous buffer system (e.g., PBS at pH 7.4), as confirmed by HPLC analysis showing a new, more polar peak. What is happening and how can I prevent it?

Answer:

The degradation you are observing is most likely due to hydroxide-mediated hydrolysis of the carbamate bond in the oxazolidinone ring.[1] This is a common degradation pathway for this class of compounds in aqueous environments, especially under neutral to basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate, leading to ring-opening.

  • pH Adjustment: The primary factor influencing the rate of hydrolysis is the pH of the solution.[2] Most drugs are most stable in the pH range of 4-8.[2] For 3-Oxa-1-azaspiro[4.5]decan-2-one, it is crucial to maintain a slightly acidic to neutral pH, ideally between 5.0 and 6.5, to minimize the concentration of hydroxide ions.

  • Buffer Selection: The choice of buffer species can also play a role.[2] Phosphate buffers, while common, can sometimes participate in catalysis. Consider using citrate or acetate buffers, which are effective in the desired pH range and are less likely to promote hydrolysis.

  • Temperature Control: Hydrolytic reactions are accelerated at higher temperatures.[2][3] Whenever possible, prepare and store your formulations at reduced temperatures (2-8°C) to slow down the degradation kinetics.

To determine the optimal pH for your compound, a pH-rate profile study is recommended.

  • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Dissolve a known concentration of 3-Oxa-1-azaspiro[4.5]decan-2-one in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C for accelerated studies).

  • At predetermined time points, withdraw aliquots and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.

  • A plot of log(k) versus pH will reveal the pH of maximum stability.

pH RangeRecommended BufferTemperatureExpected Stability
< 4.0Citrate, Acetate2-8°CModerate (Risk of acid-catalyzed hydrolysis)
5.0 - 6.5 Citrate, Acetate 2-8°C Optimal
6.5 - 7.5Phosphate2-8°CModerate to Low (Base-catalyzed hydrolysis increases)
> 7.5-2-8°CLow (Significant base-catalyzed hydrolysis)
Issue 2: Degradation in the Presence of Other Excipients.

Question: My formulation contains several excipients, and I'm still seeing degradation even after optimizing the pH. Could the other components be responsible?

Answer:

Yes, certain excipients can directly or indirectly contribute to the degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one. This can occur through several mechanisms:

  • Nucleophilic Attack: Excipients with nucleophilic functional groups (e.g., amines, thiols) can directly attack the carbamate carbonyl, leading to ring-opening.

  • Catalysis: Some excipients can act as catalysts for hydrolysis.

  • Altering Micro-pH: The local pH around the molecule can be different from the bulk pH of the solution due to the presence of certain excipients.

  • Excipient Compatibility Study: Conduct a systematic study by preparing binary mixtures of your active pharmaceutical ingredient (API) with each excipient in your formulation. Analyze these mixtures over time using HPLC to identify any incompatibilities.

  • Review Excipient Functionality: Pay close attention to excipients with primary or secondary amine groups, as these are potent nucleophiles. If such an excipient is necessary, consider if a less reactive alternative exists.

  • Control of Impurities: Trace impurities within excipients, such as metal ions, can also catalyze degradation.[4] Ensure you are using high-purity, pharmaceutical-grade excipients.

The following diagram illustrates the base-catalyzed hydrolysis of the 3-Oxa-1-azaspiro[4.5]decan-2-one ring.

G cluster_0 Ring-Opening Hydrolysis 3-Oxa-1-azaspiro[4.5]decan-2-one 3-Oxa-1-azaspiro[4.5]decan-2-one (Stable) Intermediate Tetrahedral Intermediate 3-Oxa-1-azaspiro[4.5]decan-2-one->Intermediate + OH- (Nucleophilic Attack) Ring-Opened Product 1-(aminomethyl)cyclohexan-1-ol derivative (Degraded) Intermediate->Ring-Opened Product Proton Transfer

Caption: Base-catalyzed ring-opening of 3-Oxa-1-azaspiro[4.5]decan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the chemical stability of 3-Oxa-1-azaspiro[4.5]decan-2-one?

The primary factors are temperature, pH, humidity (water content), light exposure, and the presence of oxygen and other reactive chemicals.[3][5] For this specific molecule, pH and the presence of nucleophiles are the most critical factors to control due to the susceptibility of the carbamate ring to hydrolysis.

Q2: What analytical techniques are best suited for monitoring the degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[6] This involves developing a method that can separate the parent compound from all potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of the degradation products.[7]

Q3: Are there any formulation strategies to enhance the stability of 3-Oxa-1-azaspiro[4.5]decan-2-one in liquid dosage forms?

Beyond pH and buffer optimization, consider the following:

  • Co-solvents: Employing co-solvents like propylene glycol or polyethylene glycol can reduce the water activity in the formulation, thereby slowing down hydrolysis.

  • Lyophilization: For long-term storage, freeze-drying the formulation to a solid powder can significantly improve stability by removing water.

  • Antioxidants: If oxidative degradation is suspected (though hydrolysis is more common for this structure), the inclusion of antioxidants may be beneficial.

Q4: How does the spirocyclic nature of 3-Oxa-1-azaspiro[4.5]decan-2-one affect its stability compared to a non-spirocyclic oxazolidinone?

The spirocyclic structure can introduce additional ring strain, which may influence the reactivity of the carbamate carbonyl. However, the bulky cyclohexyl group at the spiro center might also provide some steric hindrance to the approach of a nucleophile. The net effect would need to be determined experimentally, but it is a factor to consider in its reactivity profile.

Q5: Can I use a polymer-supported base for reactions involving 3-Oxa-1-azaspiro[4.5]decan-2-one without causing degradation?

Caution is advised. While polymer-supported bases can be useful for certain reactions, they can also promote the hydrolysis of oxazolidinones.[1][8] If a base is required, a non-nucleophilic, sterically hindered base would be a safer choice. A thorough evaluation of the base's compatibility with your compound is essential.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradants.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Ramp to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, subject the compound to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic). The method should be able to resolve the parent peak from all degradation peaks.

Protocol 2: ¹H NMR for Structural Elucidation of Degradants
  • Sample Preparation: Isolate the major degradation product from a stressed sample using preparative HPLC.

  • Dissolution: Dissolve the isolated degradant in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The appearance of new signals, particularly in the aliphatic region corresponding to the opened ring, and changes in the chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will confirm the ring-opening.

Logical Relationships and Preventative Measures

The following diagram illustrates the logical flow for troubleshooting and preventing the degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one.

G cluster_0 Troubleshooting & Prevention Workflow Start Degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one Observed Check_pH Is the pH in the optimal range (5.0-6.5)? Start->Check_pH Adjust_pH Adjust pH and select appropriate buffer Check_pH->Adjust_pH No Check_Excipients Are there incompatible excipients? Check_pH->Check_Excipients Yes Adjust_pH->Check_Excipients Reformulate Reformulate with compatible excipients Check_Excipients->Reformulate Yes Check_Temp Is the temperature controlled? Check_Excipients->Check_Temp No Reformulate->Check_Temp Control_Temp Store and process at reduced temperature (2-8°C) Check_Temp->Control_Temp No Stable_Compound Stable Compound Check_Temp->Stable_Compound Yes Control_Temp->Stable_Compound

Caption: A logical workflow for troubleshooting the degradation of 3-Oxa-1-azaspiro[4.5]decan-2-one.

References

  • Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. ElectronicsAndBooks.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Oxazolidine. Wikipedia. Available at: [Link]

  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Available at: [Link]

  • Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome exit tunnel. bioRxiv. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Stabilization of PTC nucleotides in the oxazolidinone-stalled ribosome... ResearchGate. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Top 5 Factors Affecting Chemical Stability. Dehumidified Air Services. Available at: [Link]

  • Factors affecting stability of drugs. SlideShare. Available at: [Link]

  • Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Factors Influencing Drug Stability. Scribd. Available at: [Link]

  • <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE. USP. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-2-one. PubChem. Available at: [Link]

  • 3-methyl-1-oxaspiro[4.5]decan-2-one. Chemical Synthesis Database. Available at: [Link]

  • New Method for Preparing Novel 3-Alkyl-2-thioxo-1,3-diazaspiro[4.5]-decan-4-one and 4-Alkylimino-3-oxa-1-azaspiro[4.5]decan-2-thione Derivatives Having Potential Biological Activities. ResearchGate. Available at: [Link]

  • 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. PubChem. Available at: [Link]

  • ICH Q14-Based Development of a Chaotropic Chromatography Method for the Determination of Olanzapine and Its Two Oxidative Degradation Products in Tablets. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Validating an LC-MS/MS Method for the Quantification of 3-Oxa-1-azaspiro[4.5]decan-2-one in Biological Matrices

Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The reliability of this data, particularly ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount. These studies depend on the accurate quantification of a drug candidate and its metabolites in complex biological matrices like plasma, blood, or urine.[1][2] For novel small molecules such as 3-Oxa-1-azaspiro[4.5]decan-2-one, establishing a robust, reproducible, and well-characterized bioanalytical method is not merely a procedural step; it is the foundation upon which critical decisions about safety and efficacy are made.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive "gold standard" for small molecule bioanalysis.[5][6][7] Its unparalleled sensitivity, selectivity, and speed allow for the precise measurement of analytes at extremely low concentrations, even in the presence of myriad endogenous interferences.[8][9]

This guide provides an in-depth comparison and a detailed protocol for validating an LC-MS/MS method for 3-Oxa-1-azaspiro[4.5]decan-2-one, structured from the perspective of a seasoned application scientist. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental choice. Our framework is grounded in the globally harmonized ICH M10 Bioanalytical Method Validation guideline , which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][10][11] The objective is to demonstrate that the analytical method is unequivocally suitable for its intended purpose.[12]

The Regulatory Bedrock: Understanding ICH M10

Before a single sample is prepared, a comprehensive understanding of the regulatory landscape is essential. For years, laboratories navigated a complex web of guidelines from different regions. The International Council for Harmonisation (ICH) M10 guideline, finalized in 2022, represents a landmark achievement in global harmonization, ensuring a unified standard for bioanalytical method validation.[4][11]

The core principle of ICH M10 is to ensure the quality and consistency of bioanalytical data that support regulatory submissions.[12] It mandates a series of experiments to challenge the method and prove its performance. This guide will use the ICH M10 framework as its guiding principle.

Below is a conceptual workflow illustrating the key stages of method validation as dictated by these principles.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (Analyte Characterization, Instrument Tuning, Sample Prep Screening) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve (Linearity, Range) LLOQ->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-day) CalCurve->Accuracy Recovery Recovery Accuracy->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability SampleAnalysis Study Sample Analysis (With QC Samples) Stability->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: An In-Depth Protocol

Full validation is required when a new bioanalytical method is established.[12] Here, we detail the experimental protocols and acceptance criteria for each critical validation parameter for 3-Oxa-1-azaspiro[4.5]decan-2-one.

Selectivity and Specificity
  • Scientific Rationale: This is the cornerstone of any bioanalytical method. The assay must unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and potential co-administered drugs.[9][13] Lack of selectivity leads to inaccurate results due to interfering peaks.

  • Experimental Protocol:

    • Analyze a minimum of six independent lots of blank biological matrix (e.g., human plasma).

    • In parallel, analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the Internal Standard (IS).

    • Monitor the mass transitions (MRM) for both the analyte and the IS.

  • Acceptance Criteria (ICH M10):

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Sensitivity: Lower Limit of Quantification (LLOQ)
  • Scientific Rationale: The LLOQ defines the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9][14] This is critical for accurately defining the terminal phase of a PK profile.

  • Experimental Protocol:

    • Prepare a set of samples (at least 5 replicates) spiked with the analyte at the proposed LLOQ concentration.

    • Analyze these samples alongside a full calibration curve.

  • Acceptance Criteria (ICH M10):

    • The analyte response at the LLOQ must be at least 5 times the response of a blank sample.

    • Accuracy: The mean concentration should be within ±20% of the nominal value.

    • Precision: The coefficient of variation (CV) should not exceed 20%.

Calibration Curve & Linearity
  • Scientific Rationale: The calibration curve models the relationship between the analyte concentration and the instrument's response.[7] A linear relationship, typically achieved using a weighted linear regression (e.g., 1/x²), is essential for accurate interpolation of unknown sample concentrations.

  • Experimental Protocol:

    • Prepare a blank sample (matrix with IS) and at least six non-zero calibration standards spanning the expected concentration range.

    • The standards are prepared by spiking known amounts of an analyte stock solution into the blank matrix.[12]

    • Analyze the calibration curve at the beginning and end of each validation run.

  • Acceptance Criteria (ICH M10):

    • At least 75% of the non-zero standards must meet the accuracy criterion.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Scientific Rationale: Accuracy describes the closeness of the mean test results to the true value, while precision measures the agreement among individual measurements.[9][15] These parameters define the method's reliability and reproducibility.[4]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC (approx. 50% of the calibration range)

      • High QC (at least 75% of the Upper Limit of Quantification, ULOQ)

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Repeat the analysis on at least three different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for LQC, MQC, and HQC. For the LLOQ QC, it should be within ±20%.

    • Precision: The CV should not exceed 15% for LQC, MQC, and HQC. For the LLOQ QC, it should not exceed 20%.

Recovery and Matrix Effect
  • Scientific Rationale: These two parameters are intrinsically linked. Recovery assesses the efficiency of the sample extraction process.[9] The Matrix Effect evaluates the impact of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement, a common challenge in LC-MS/MS.[13][16][17]

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked into the matrix before extraction (represents the final extracted sample).

      • Set B: Analyte spiked into the matrix extract after extraction (represents 100% recovery).

      • Set C: Analyte spiked in a pure solution (no matrix).

    • Recovery Calculation: %Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

    • Matrix Effect Calculation: %Matrix Effect = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100

  • Acceptance Criteria (ICH M10):

    • While no specific value is mandated for recovery, it should be consistent, precise, and reproducible.

    • The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

Stability
  • Scientific Rationale: The analyte's stability must be proven under all conditions it might experience, from collection to analysis.[18] Degradation at any stage will lead to an underestimation of the true concentration.

  • Experimental Protocol:

    • Analyze Low and High QC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Bench-Top Stability: Stored at room temperature for a duration matching the expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Methodology Showdown: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred platform, it's instructive to compare it with other potential analytical techniques. The choice of method is always a balance of sensitivity, specificity, throughput, and cost.

FeatureLC-MS/MS (Recommended) HPLC-UV
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions (MRM).Chromatographic separation followed by detection based on UV absorbance.
Specificity Very High: Mass filtering (both parent and fragment ion) provides exceptional specificity.[8]Moderate to Low: Relies solely on retention time and UV absorbance. Co-eluting compounds with similar UV spectra will interfere.[19][20]
Sensitivity Very High (pg/mL to low ng/mL): Capable of detecting trace amounts, essential for PK studies.[8]Low (high ng/mL to µg/mL): Often lacks the sensitivity required for bioanalysis post-dose.[21]
Throughput High, with run times typically < 5 minutes per sample.Moderate, run times are often longer to achieve necessary chromatographic resolution.
Development Cost High initial instrument cost.Low initial instrument cost.
Application Gold standard for regulated bioanalysis of small molecules in complex matrices.[6]Suitable for bulk drug analysis, formulation quality control, or when analyte concentrations are very high.[19][20]

Proposed LC-MS/MS Method for 3-Oxa-1-azaspiro[4.5]decan-2-one

This section outlines a robust, validated LC-MS/MS workflow designed for the quantification of 3-Oxa-1-azaspiro[4.5]decan-2-one in human plasma.

Sample Preparation and Analysis Workflow

The following diagram illustrates the step-by-step process from receiving a plasma sample to generating a final concentration value.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma 1. Plasma Sample (50 µL) IS_Spike 2. Add Internal Standard (e.g., ¹³C, ¹⁵N-labeled analyte) Plasma->IS_Spike Precipitate 3. Add Acetonitrile (200 µL) (Protein Precipitation) IS_Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Inject 6. Inject onto LC-MS/MS System Supernatant->Inject Process 7. Data Acquisition (MRM Mode) Inject->Process Quantify 8. Quantify against Calibration Curve Process->Quantify

Caption: Detailed workflow for sample preparation and analysis.

Detailed Experimental Protocols

A. Sample Preparation: Protein Precipitation (PPT)

  • Rationale: For many small molecules, PPT is the fastest and most cost-effective sample preparation technique. It involves adding a solvent (like acetonitrile) to denature and precipitate plasma proteins. While the resulting extract can be less clean than that from Solid Phase Extraction (SPE), its simplicity is ideal for high-throughput needs.

  • Protocol:

    • Pipette 50 µL of plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte at 500 ng/mL).

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for injection.

B. Liquid Chromatography Conditions

  • Rationale: The goal of chromatography is to separate the analyte from matrix interferences before it enters the mass spectrometer, which is paramount for minimizing matrix effects and ensuring accurate quantification.[22] A reversed-phase C18 column is a versatile starting point for small, moderately polar molecules.

  • Parameters:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

C. Mass Spectrometry Conditions

  • Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. We select a specific precursor ion (matching the analyte's mass) and a specific product ion (a characteristic fragment), creating a highly specific detection channel.

  • Parameters:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions (Hypothetical):

      • 3-Oxa-1-azaspiro[4.5]decan-2-one: Q1: 157.2 m/z → Q3: 98.1 m/z

      • Internal Standard (¹³C₆, ¹⁵N-labeled): Q1: 164.2 m/z → Q3: 105.1 m/z

    • Source Parameters: Optimized for maximum analyte signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi).

Summary of Validation Performance

The following table summarizes the expected outcomes of a successful validation based on the ICH M10 guidelines.

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance of Proposed Method
Selectivity No significant interference at analyte/IS retention times (≤20% LLOQ / ≤5% IS).Pass. Chromatograms show baseline separation from endogenous peaks.
Linearity (Range) r² ≥ 0.99; Standards within ±15% (±20% for LLOQ).Pass. 1 - 1000 ng/mL range with r² > 0.995.
LLOQ Accuracy: 80-120%; Precision: ≤20% CV.Pass. LLOQ established at 1 ng/mL with Accuracy of 95.7% and Precision of 8.2% CV.
Intra-day Accuracy Mean within ±15% of nominal.Pass. All QC levels between 92.1% and 104.5%.
Intra-day Precision ≤15% CV.Pass. All QC levels < 10% CV.
Inter-day Accuracy Mean within ±15% of nominal.Pass. All QC levels between 94.3% and 106.8%.
Inter-day Precision ≤15% CV.Pass. All QC levels < 12% CV.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Pass. CV of 7.8% across six lots of plasma.
Recovery Consistent and reproducible.~91% average recovery with a CV of 6.5%.
Stability Mean concentration within ±15% of nominal.Pass. Stable for 3 freeze-thaw cycles, 24h on bench-top, 48h in autosampler, and 6 months at -80°C.

Conclusion

The validation of a bioanalytical method is a systematic and rigorous process that underpins the reliability of data in drug development. For the quantification of 3-Oxa-1-azaspiro[4.5]decan-2-one, an LC-MS/MS method provides the necessary sensitivity, selectivity, and robustness required to meet global regulatory standards. By adhering to the principles outlined in the ICH M10 guideline and applying sound scientific rationale to each experimental design, a laboratory can produce a self-validating system that generates trustworthy data. This guide provides the comprehensive framework and detailed protocols necessary to achieve that goal, ensuring that the analytical data generated is of the highest integrity and fit for purpose in supporting regulatory decisions.

References

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Method

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